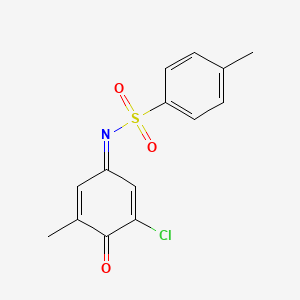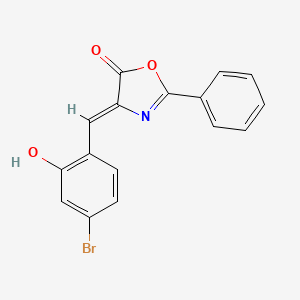![molecular formula C15H14N2O2 B5911724 3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as HPPH and has been extensively studied for its potential applications in cancer therapy. HPPH belongs to the family of porphyrin-based photosensitizers and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of HPPH involves the generation of ROS upon activation by light of a specific wavelength. The ROS generated by HPPH cause damage to cancer cells, leading to their destruction. HPPH has been shown to accumulate selectively in cancer cells, making it an ideal candidate for cancer therapy.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity in normal cells and tissues. It has been reported to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. HPPH has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HPPH is its selectivity for cancer cells, making it an ideal candidate for cancer therapy. HPPH has also been shown to have minimal toxicity in normal cells and tissues, making it a safe option for cancer treatment. However, one of the limitations of HPPH is its limited solubility in water, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of HPPH. One of the areas of interest is the development of new formulations that can improve its solubility and efficacy in vivo. Another area of interest is the study of the mechanism of action of HPPH in more detail to identify potential targets for cancer therapy. Additionally, the use of HPPH in combination with other cancer therapies, such as chemotherapy and immunotherapy, is also an area of interest for future research.
Conclusion:
In conclusion, HPPH is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in preclinical studies for its potential applications in cancer therapy. HPPH has minimal toxicity in normal cells and tissues and has been shown to selectively accumulate in cancer cells, making it an ideal candidate for cancer treatment. However, its limited solubility in water is a limitation that needs to be addressed. Future research should focus on the development of new formulations, the study of its mechanism of action, and its use in combination with other cancer therapies.
Synthesemethoden
The synthesis of HPPH involves the condensation of 2-acetylpyridine and 2-aminophenol in the presence of a catalyst. The reaction takes place in ethanol and is refluxed for several hours. The resulting product is then purified through recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
HPPH has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as HPPH, which is activated by light of a specific wavelength. The activated photosensitizer generates reactive oxygen species (ROS) that cause damage to cancer cells, leading to their destruction. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.
Eigenschaften
IUPAC Name |
(E)-3-(2-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-13-6-2-3-7-14(13)18)9-15(19)12-5-4-8-16-10-12/h2-10,17-18H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZNCSXZCNJEAH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-hydroxyphenyl)amino]-1-(pyridin-3-yl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)



![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)

![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)

![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)